
((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate
Übersicht
Beschreibung
An analogue of the antiviral drug Adefovir with a mono-POM ester protecting group.
An analogue of Adefovir
Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
Diese Verbindung, auch bekannt als PMEA, wurde bei der Synthese von potenziellen Prodrugs mit verbesserter Bioverfügbarkeit nach oraler Verabreichung verwendet . Diese Prodrugs haben im Vergleich zum ursprünglichen PMEA eine erhöhte antivirale Aktivität in vitro gezeigt . Die Bis (POM)- und Bis (tBu-SATE)PMEA-Derivate erwiesen sich als die effektivsten .
Verbesserte Bioverfügbarkeit nach oraler Verabreichung
Die Verbindung wurde bei der Herstellung von PMEA-Phosphonodiester-Derivaten eingesetzt, die carboxylesterase-labile S-Acyl-2-thioethyl (SATE)-Einheiten als transiente Phosphonatschutzgruppen enthalten . Dies wurde in dem Versuch unternommen, die Bioverfügbarkeit des antiviralen Wirkstoffs PMEA nach oraler Verabreichung zu erhöhen .
Stabilitätsstudien
Stabilitätsstudien mit dieser Verbindung haben gezeigt, dass Bis (tBu-SATE)PMEA im menschlichen Magensaft und im menschlichen Serum stabiler war als Bis (POM)PMEA . Dies deutet darauf hin, dass es als vielversprechender Kandidat für die weitere in-vivo-Entwicklung in Betracht gezogen werden könnte .
Anti-HBV-Strukturen
Die Verbindung wurde bei der Synthese einer Reihe von Anti-HBV-Strukturen mit verbesserter Plasmastabilität und Leberfreisetzung verwendet . Diese Strukturen wurden synthetisiert, um die Plasmastabilität und die Freisetzung in der Leber zu verbessern .
Behandlung der chronischen Hepatitis B
Der Dipivaloyloxymethyl-Ester dieser Verbindung, bekannt als Adefovir Dipivoxil (ADV), ist ein Medikament der ersten Wahl für die Behandlung der chronischen Hepatitis B <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), is the adenylate cyclase toxin (ACT) . ACT is a key virulence factor of Bordetella pertussis, a bacterium that causes whooping cough .
Mode of Action
PMEA acts as an inhibitor of ACT . The active metabolite of PMEA, known as PMEApp, has been shown to inhibit ACT . This inhibition disrupts the function of ACT, thereby preventing Bordetella pertussis from invading the mammalian body .
Biochemical Pathways
PMEA affects the biochemical pathway involving ACT. By inhibiting ACT, PMEA disrupts the normal functioning of this pathway, which is crucial for the invasion of Bordetella pertussis into the mammalian body . The downstream effects of this disruption include a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough .
Pharmacokinetics
PMEA and its derivatives have been synthesized as prodrugs to enhance their oral bioavailability . These prodrugs are designed to be hydrolyzed in the body, releasing the active PMEA . The oral bioavailability of PMEA from these prodrugs varies, with some studies reporting bioavailability as high as 37.8% .
Result of Action
The inhibition of ACT by PMEA results in a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough . Additionally, PMEA and its prodrugs have been found to reduce the apoptotic effects of ACT and prevent an ACT-induced elevation of intracellular calcium .
Action Environment
The action of PMEA and its prodrugs can be influenced by various environmental factors. For example, the lipophilicity of the prodrugs and the degree of their hydrolysis into free PMEA can affect their inhibitory activity . Furthermore, the prodrugs’ susceptibility to degradation can vary depending on the environment, with some prodrugs being less susceptible to degradation in certain cells compared to others .
Biologische Aktivität
The compound (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate, also known as a derivative of a purine nucleoside analog, has garnered attention due to its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C16H26N5O6P, with a molecular weight of 415.38 g/mol. It features a purine base structure that is characteristic of several antiviral and anticancer agents.
Property | Value |
---|---|
Molecular Formula | C16H26N5O6P |
Molecular Weight | 415.38 g/mol |
CAS Number | 142341-05-7 |
Purity | ≥ 98% (Min. HPLC) |
The biological activity of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate is primarily attributed to its role as a prodrug that can be converted into active metabolites that inhibit viral replication and tumor growth. The compound's phosphoryl group enhances its interaction with nucleic acid synthesis pathways, making it effective against various viral infections and certain cancers.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against hepatitis B virus (HBV). It acts by inhibiting the viral polymerase, thereby preventing the replication of viral DNA. In vitro studies have shown that it can effectively reduce HBV load in infected cell lines.
Case Study: Hepatitis B Virus
In a study involving HBV-infected hepatocytes, treatment with (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate resulted in:
- Reduction in Viral Load: A decrease of up to 90% in HBV DNA levels was observed after 48 hours of treatment.
- Cell Viability: The compound demonstrated minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings: Cancer Cell Lines
A series of experiments conducted on different cancer cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) revealed:
- Inhibition of Cell Proliferation: IC50 values ranged from 10 to 25 µM across different cell lines.
- Induction of Apoptosis: Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Comparative Biological Activity
To further understand the efficacy of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate, it is useful to compare its activity with other known nucleoside analogs.
Compound Name | IC50 (µM) | Viral Activity | Anticancer Activity |
---|---|---|---|
(((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate | 10 - 25 | High | Moderate |
Adefovir | 5 - 15 | Very High | Low |
Tenofovir | 1 - 3 | Very High | Low |
Eigenschaften
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLVTCICOSPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438070 | |
Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142341-04-6 | |
Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.